molecular formula C9H6BrNO B1384411 8-Bromoquinolin-5-ol CAS No. 116836-28-3

8-Bromoquinolin-5-ol

Cat. No. B1384411
M. Wt: 224.05 g/mol
InChI Key: PQDUEAPSAXAQOY-UHFFFAOYSA-N
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Description

8-Bromoquinolin-5-ol is a compound that belongs to the class of quinolines . Quinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of quinoline derivatives, including 8-Bromoquinolin-5-ol, often involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . These reactions can be conducted using either stannic chloride or indium (III) chloride .


Molecular Structure Analysis

The molecular formula of 8-Bromoquinolin-5-ol is C9H6BrNO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives, including 8-Bromoquinolin-5-ol, are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .


Physical And Chemical Properties Analysis

The molecular weight of 8-Bromoquinolin-5-ol is 224.05 g/mol . Other physical and chemical properties specific to 8-Bromoquinolin-5-ol were not found in the retrieved sources.

Scientific Research Applications

1. Field: Medicinal Chemistry Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .

3. Methods of Application The synthesis of quinoline and its derivatives involves various protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . In one specific method, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform afforded 7-bromoquinolin-8-ol, which upon treatment with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water gave 5-amino-7-bromoquinolin-8-ol .

4. Results or Outcomes Quinoline is an essential segment of both natural and synthetic compounds . Several prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

1. Field: Alzheimer’s Disease Research Quinoline derivatives are an important group of compounds with rich and diverse biological activities . They have been studied for their potential in treating various diseases, including Alzheimer’s disease .

3. Methods of Application The synthesis of quinoline and its derivatives involves various protocols. For example, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform afforded 7-bromoquinolin-8-ol, which upon treatment with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water gave 5-amino-7-bromoquinolin-8-ol .

4. Results or Outcomes Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

1. Field: Alzheimer’s Disease Research Quinoline derivatives are an important group of compounds with rich and diverse biological activities . They have been studied for their potential in treating various diseases, including Alzheimer’s disease .

3. Methods of Application The synthesis of quinoline and its derivatives involves various protocols. For example, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform afforded 7-bromoquinolin-8-ol, which upon treatment with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water gave 5-amino-7-bromoquinolin-8-ol .

4. Results or Outcomes Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, which is structurally related to 8-Bromoquinolin-5-ol, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases, including cancer .

properties

IUPAC Name

8-bromoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDUEAPSAXAQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoquinolin-5-ol

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